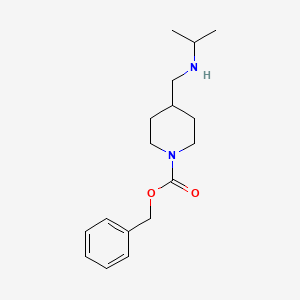![molecular formula C8H8F3NO2 B1375360 [5-(2,2,2-トリフルオロエトキシ)ピリジン-2-イル]メタノール CAS No. 953780-29-5](/img/structure/B1375360.png)
[5-(2,2,2-トリフルオロエトキシ)ピリジン-2-イル]メタノール
概要
説明
“[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol” is a chemical compound with the CAS Number: 953780-29-5 . It has a molecular weight of 207.15 and its IUPAC name is [5-(2,2,2-trifluoroethoxy)-2-pyridinyl]methanol . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol” is 1S/C8H8F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)12-3-7/h1-3,13H,4-5H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol” has a molecular weight of 207.15 . It is a powder and is stored at a temperature of 4 degrees Celsius .
科学的研究の応用
抗がん剤開発
この化合物は、抗がん剤としての可能性を示す誘導体の合成に使用されてきました。 特に、誘導体は、脳腫瘍の一種である膠芽腫に対する有効性について評価されています 。これらの誘導体は、ヒト膠芽腫癌細胞株でin vitroで試験され、細胞毒性とアポトーシス効果において有望な結果を示しました。
抗糖尿病薬研究
この化合物の誘導体の抗糖尿病特性も研究されています。 ある研究では、遺伝子改変された糖尿病ショウジョウバエ(Drosophila melanogaster)を使用して、1,3,4-オキサジアゾール誘導体の抗糖尿病特性を評価しました 。これは、糖尿病治療の開発におけるこの化合物の役割を強調しています。
分子ドッキングと動力学シミュレーション
この化合物は、分子ドッキング実験と分子動力学シミュレーションにおける重要な役割を果たしてきました。 これらの研究は、標的タンパク質の結合部位における潜在的な治療薬の動的挙動を理解することを目的としています 。このようなシミュレーションは、創薬および開発にとって非常に重要です。
ADMET予測研究
ADMET(吸収、分布、代謝、排泄、毒性)予測研究は、創薬に不可欠です。 “[5-(2,2,2-トリフルオロエトキシ)ピリジン-2-イル]メタノール”の誘導体は、物質の薬物らしさを示す良好な指標であるLipinskiのルールオブファイブに従っていることを確認するために評価されました .
抗線維化活性
この部分構造を含むいくつかの標的化合物は、特定の細胞株において既存の薬よりも優れた抗線維化活性を示しました 。これは、線維症疾患の治療における潜在的な応用を示唆しています。
新規化合物の合成
この化合物は、潜在的な薬効を持つ新規化合物の合成における前駆体として役立ちます。 例えば、フェニルで架橋された1,3,4-オキサジアゾール構造を持つ新しい誘導体の作成に使用されており、その後、さまざまな生物活性について評価されます .
タンパク質標的の阻害剤開発
この化合物の誘導体は、がんの進行に関与するAURKAやVEGFR-2などの特定のタンパク質標的の阻害剤として評価されてきました 。これらのタンパク質の阻害は、がん治療戦略となり得ます。
結晶形態研究
この化合物は、医薬品の結晶形態の研究に関与してきました。 誘導体の新規結晶は、抗潰瘍剤として有用であることが判明しており、薬剤処方におけるこの化合物の多用途性を示しています .
Safety and Hazards
The safety information for “[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
特性
IUPAC Name |
[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)12-3-7/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPHIGVGVMAUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953780-29-5 | |
| Record name | [5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
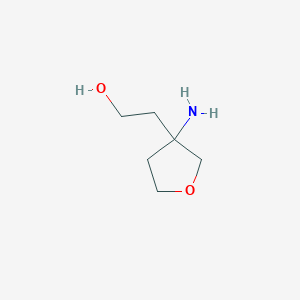
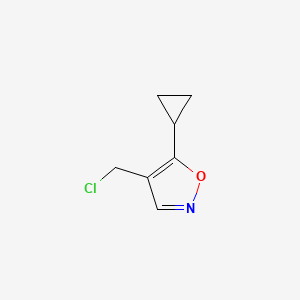

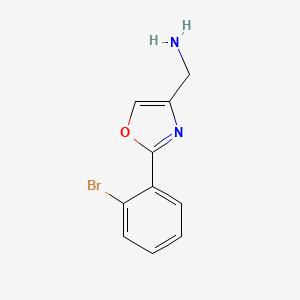
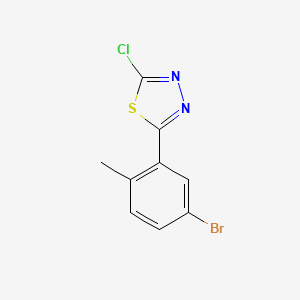

![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)
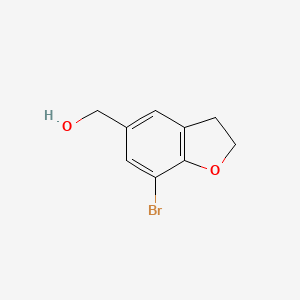
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1375292.png)
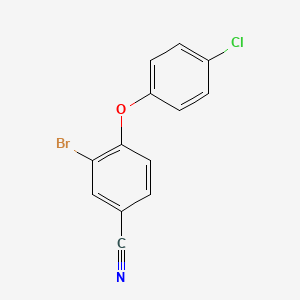
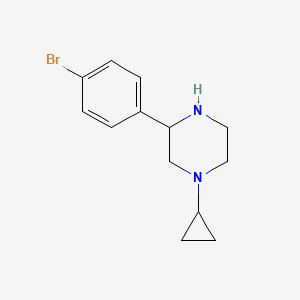
![Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1375295.png)
